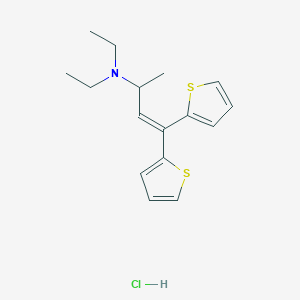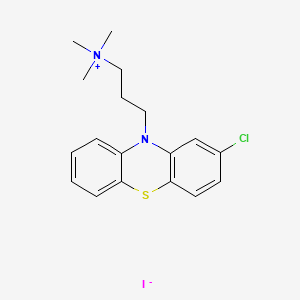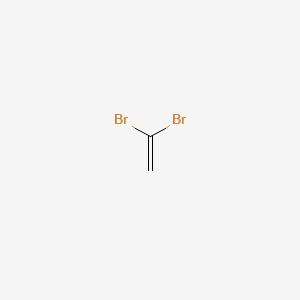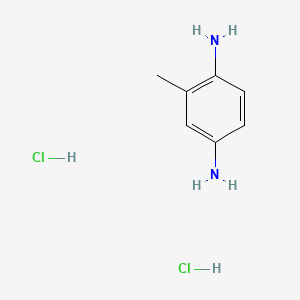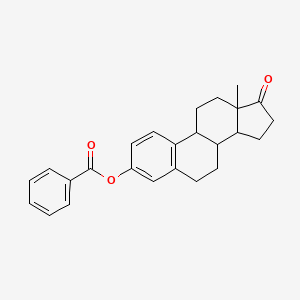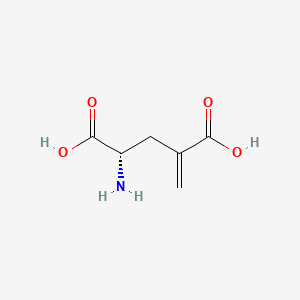
4-Methylene-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylene-L-glutamic acid is the L-enantiomer of 4-methyleneglutamic acid. It is a non-proteinogenic L-alpha-amino acid and a 4-methyleneglutamic acid. It is a conjugate acid of a 4-methylene-L-glutamate(1-). It is an enantiomer of a 4-methylene-D-glutamic acid.
Applications De Recherche Scientifique
Synthesis and Derivatives of 4-Methylene-L-glutamic acid
The scientific applications of 4-Methylene-L-glutamic acid primarily revolve around its role in synthesis and derivative formation. A study highlights the enantioselective synthesis of new 4-substituted glutamic acid derivatives, such as 4-phosphinomethyl and 4-carboxymethyl derivatives, starting from (2S)-N-Boc-tert-butyl-4-methylene glutamate (Wehbe et al., 2004). Another research demonstrates the synthesis of analogs of the neurotransmitter glutamic acid by executing a Heck reaction on 4-methylene glutamic acid analogs, showcasing the high regio- and stereoselectivity in forming trisubstituted olefin derivatives (Sauvagnat et al., 2001). This process underpins the formation of glutamic acid derivatives crucial in neurological studies.
Biomedical and Biochemical Applications
4-Methylene-L-glutamic acid and its derivatives play a significant role in biochemical and biomedical research. The identification of 4-carboxyglutamate sites is crucial in understanding blood coagulation and the binding of calcium ions, and its modification is linked to diseases like osteoporosis and atherosclerosis. Machine learning models have been developed to predict 4-carboxyglutamate sites, underscoring the biological importance of this modification (Shah & Khan, 2020). Additionally, the synthesis of a novel ligand based on a glutamic acid skeleton has shown promising results in bioanalytical time-resolved luminescence microscopy, indicating the potential of glutamic acid derivatives in advanced imaging and analytical techniques (Weibel et al., 2004).
Environmental and Industrial Applications
Beyond biomedical research, 4-Methylene-L-glutamic acid and its derivatives have been explored for their environmental and industrial potential. The compound has been evaluated as an additive for improving the thermal stability and electrochemical activity of all-vanadium redox flow batteries, indicating its utility in energy storage technologies (Liang et al., 2013). Furthermore, the environmental comparison of biobased chemicals from glutamic acid with their petrochemical equivalents illustrates the role of glutamic acid derivatives in promoting sustainable and eco-friendly chemical production (Lammens et al., 2011).
Propriétés
Numéro CAS |
16804-57-2 |
|---|---|
Nom du produit |
4-Methylene-L-glutamic acid |
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
Clé InChI |
RCCMXKJGURLWPB-BYPYZUCNSA-N |
SMILES isomérique |
C=C(C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
C=C(CC(C(=O)O)N)C(=O)O |
SMILES canonique |
C=C(CC(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



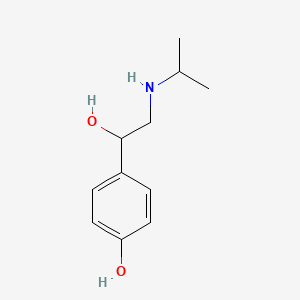
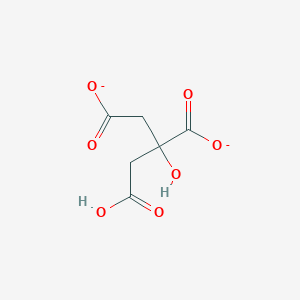
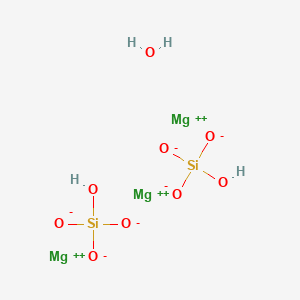
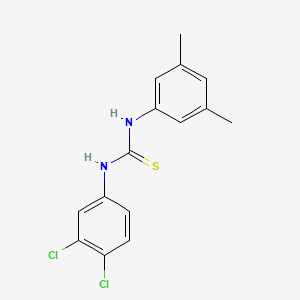
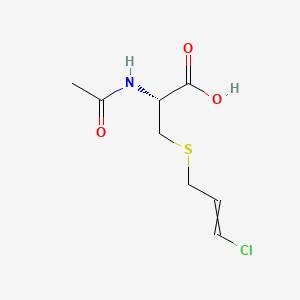
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, pentasodium salt](/img/structure/B1218771.png)
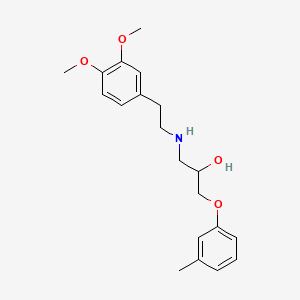
![Dibenz[a,j]anthracene](/img/structure/B1218775.png)

